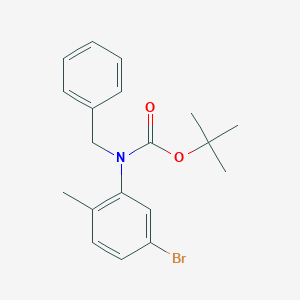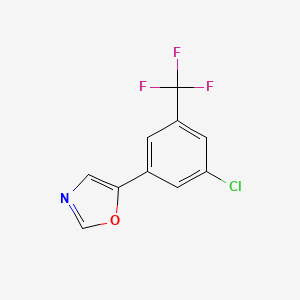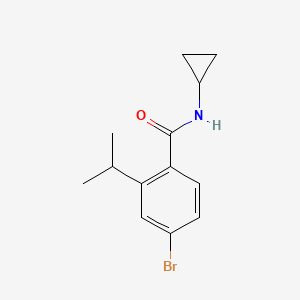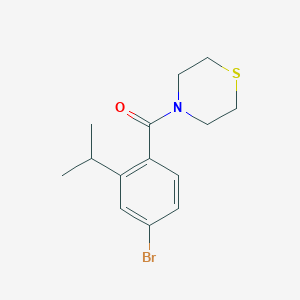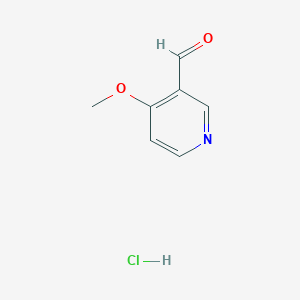
4-Methoxynicotinaldehyde hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxynicotinaldehyde hydrochloride is a chemical compound with the molecular formula C7H8ClNO2 and a molecular weight of 173.6 g/mol . It is a derivative of nicotinaldehyde, featuring a methoxy group at the 4-position of the pyridine ring. This compound is primarily used in various chemical and pharmaceutical research applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxynicotinaldehyde hydrochloride typically involves the methoxylation of nicotinaldehyde. One common method includes the reaction of nicotinaldehyde with methanol in the presence of a catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and catalyst concentration, to maximize yield and purity. The final product is often purified through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methoxynicotinaldehyde hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various nucleophiles can be employed for substitution reactions, often in the presence of a base or acid catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-methoxynicotinic acid, while reduction could produce 4-methoxynicotinyl alcohol .
Applications De Recherche Scientifique
4-Methoxynicotinaldehyde hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical agents.
Mécanisme D'action
The mechanism of action of 4-Methoxynicotinaldehyde hydrochloride involves its interaction with specific molecular targets. It can act as an electrophile in various chemical reactions, facilitating the formation of covalent bonds with nucleophiles. The methoxy group enhances its reactivity, making it a valuable intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
Nicotinaldehyde: Lacks the methoxy group, resulting in different reactivity and applications.
4-Hydroxynicotinaldehyde: Features a hydroxyl group instead of a methoxy group, leading to variations in chemical behavior.
4-Methoxynicotinic Acid: An oxidized form of 4-Methoxynicotinaldehyde hydrochloride, with distinct properties and uses.
Uniqueness: This structural feature distinguishes it from other nicotinaldehyde derivatives and enhances its utility in various research and industrial contexts .
Propriétés
IUPAC Name |
4-methoxypyridine-3-carbaldehyde;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2.ClH/c1-10-7-2-3-8-4-6(7)5-9;/h2-5H,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYXCPXSQRMUSFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=NC=C1)C=O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
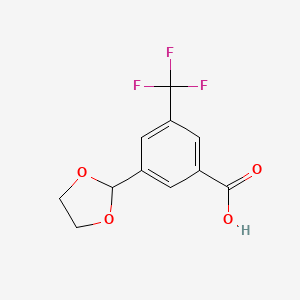
![3'-Chloro-2,6-dimethyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6294503.png)
![2,6-Dimethyl-4'-methoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6294520.png)
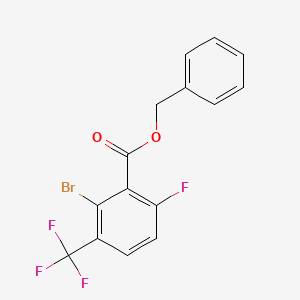
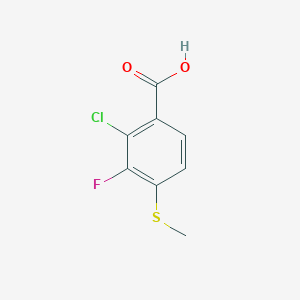
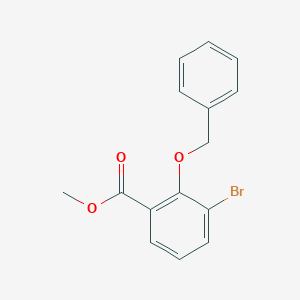

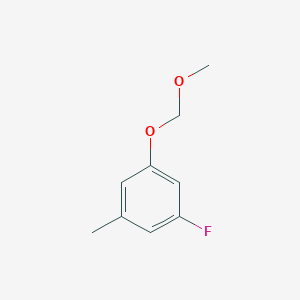
![1-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]pyrrolidine](/img/structure/B6294556.png)

